CID 56827690
Description
CID 56827690 (Chemical Identifier in PubChem) is a compound analyzed in a study focused on characterizing essential oil fractions and their chemical constituents. As per Figure 1A (), its chemical structure is resolved via GC-MS, with a total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) confirming its identity. The compound was isolated through vacuum distillation of CIEO (a plant-derived essential oil), with its concentration quantified across different fractions (Figure 1C).
Properties
InChI |
InChI=1S/C6H8N2.BrClI/c1-8-5-3-2-4-6(8)7;1-3-2/h2-5,7H,1H3;/q;-1/p+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQESFNZXBQGGQF-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1N.Cl[I-]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of CID 56827690 with structurally or functionally analogous compounds requires evaluating physicochemical properties, bioactivity, and analytical profiles.
Table 1: Comparative Analysis of this compound and Hypothetical Analogs
Key Observations :
Structural Diversity :
- This compound’s structure () differs significantly from Compound A (CID 2049887, a fluorinated aromatic thiol derivative) and Compound B (CID 6167, colchicine, a tropolone alkaloid). This highlights the variability in functional groups and scaffold architecture among PubChem-indexed analogs .
Analytical Challenges :
- This compound’s characterization via GC-MS and vacuum distillation fractions () contrasts with Compound A’s synthesis using bromination and thiourea reactions (). This underscores the need for tailored analytical workflows depending on compound volatility and stability .
Research Findings and Limitations
- Methodological Insights : this compound’s isolation through vacuum distillation (Figure 1C) suggests its volatility, a trait critical for prioritizing GC-MS over LC-MS in profiling similar compounds .
- Data Gaps : The absence of explicit bioactivity or synthetic data for this compound limits direct comparisons. Future studies should integrate in silico predictions (e.g., docking studies) and experimental assays to bridge this gap .
- Cheminformatics Tools : Platforms like PubChem () enable rapid analog identification but require validation with experimental data to resolve discrepancies in property predictions (e.g., Log P variability in Table 1) .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 56827690?
- Methodological Guidance : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope and alignment with gaps in existing literature . For hypothesis-driven studies, apply the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure variables and outcomes explicitly . Avoid overly broad questions by refining through iterative feedback from peers or supervisors .
Q. What are best practices for conducting a literature review on this compound?
- Methodological Guidance : Systematically search databases like PubMed, Google Scholar, and Reaxys using Boolean operators (e.g., "this compound" AND "synthesis" OR "mechanism") to identify primary sources . Prioritize peer-reviewed journals and avoid over-reliance on tertiary sources (e.g., review articles). Use citation tracking tools (e.g., "Cited by" in Google Scholar) to trace seminal works and recent advancements . Organize findings thematically to highlight knowledge gaps .
Q. How to design reproducible experiments involving this compound?
- Methodological Guidance : Document all experimental parameters (e.g., purity of reagents, reaction conditions, instrumentation) in the Materials and Methods section to ensure reproducibility . Include negative controls (e.g., solvent-only samples) and positive controls (e.g., reference compounds) to validate assay reliability . For synthesis studies, provide NMR, HPLC, or mass spectrometry data to confirm compound identity and purity .
Q. What methods are recommended for collecting and validating data on this compound?
- Methodological Guidance : Combine primary data (e.g., lab experiments, computational simulations) with secondary data (e.g., published crystallographic or thermodynamic datasets) to cross-validate findings . Use calibration curves and triplicate measurements to minimize instrumental errors. For computational studies, report convergence criteria and software versions (e.g., Gaussian 16, DFT parameters) .
Advanced Research Questions
Q. How to resolve contradictions in experimental vs. computational data for this compound?
- Methodological Guidance : Perform triangulation by comparing results from multiple techniques (e.g., XRD for structure, MD simulations for dynamics) . If discrepancies arise, re-examine assumptions (e.g., solvent effects in DFT calculations) or experimental conditions (e.g., temperature gradients). Use sensitivity analysis to identify parameters most affecting outcomes .
Q. What strategies optimize reaction parameters for this compound synthesis?
- Methodological Guidance : Apply Design of Experiments (DOE) to systematically vary factors (e.g., temperature, catalyst loading) and identify optimal conditions via response surface methodology . Use statistical tools (e.g., ANOVA) to distinguish significant variables from noise. For kinetic studies, employ Eyring or Arrhenius plots to derive activation energies .
Q. How to integrate interdisciplinary approaches (e.g., biology + chemistry) in this compound research?
- Methodological Guidance : For bioactivity studies, combine in vitro assays (e.g., enzyme inhibition) with in silico docking (e.g., AutoDock Vina) to validate mechanism-of-action hypotheses . Use metabolomics or proteomics data to contextualize biochemical interactions . Ensure interdisciplinary teams align terminology (e.g., "binding affinity" vs. "IC50") to avoid miscommunication .
Q. What validation criteria ensure robustness in computational models of this compound?
- Methodological Guidance : Cross-validate force fields (e.g., AMBER vs. CHARMM) in molecular dynamics simulations to assess conformational stability . Compare predicted spectral data (e.g., IR, UV-Vis) with experimental results to refine computational parameters . For QSAR models, report , RMSE, and leave-one-out cross-validation metrics to evaluate predictive power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
